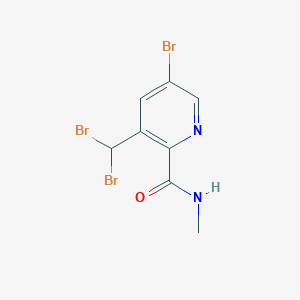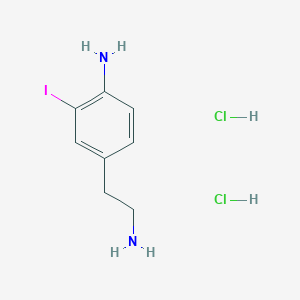![molecular formula C18H17N7 B6469649 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640902-43-6](/img/structure/B6469649.png)
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidine core fused with a naphthyridine moiety, making it a unique and versatile molecule.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound has been found to have suitable pharmacokinetic properties . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that the compound has good bioavailability . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
生化分析
Biochemical Properties
The compound 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory activity against CDK2 remains significant over time .
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely that it interacts with enzymes involved in cell cycle regulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Addition Reactions: Addition reactions may involve the use of organometallic reagents or Grignard reagents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has shown potential as a kinase inhibitor, making it useful in the study of cellular signaling pathways and the development of new therapeutic agents.
Medicine: The compound's potential as a therapeutic agent has been explored in the context of cancer treatment. Its ability to inhibit specific kinases involved in tumor growth and proliferation makes it a candidate for the development of new anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and are often used as kinase inhibitors.
Naphthyridine derivatives: These compounds feature the naphthyridine moiety and are known for their biological activity.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various pharmaceutical applications.
Uniqueness: 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine stands out due to its unique combination of the pyrazolo[3,4-d]pyrimidine and naphthyridine moieties, which enhances its biological activity and makes it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-13-3-4-15(23-16(13)19-7-1)12-5-8-25(9-6-12)18-14-10-22-24-17(14)20-11-21-18/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXUVZTCUOEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=NC5=C4C=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-methyl-5'-oxo-N-(2,3,4,5,6-pentafluorophenyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B6469574.png)

![N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469590.png)
![2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469594.png)
![4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6469604.png)
![2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469625.png)
![3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B6469626.png)
![3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine](/img/structure/B6469635.png)
![3-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6469647.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6469650.png)
![4'-methyl-8-(2-methyl-5-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469658.png)
![methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6469666.png)
![methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate](/img/structure/B6469672.png)
